molecular formula C15H22O4 B15144949 (3aS,7aR)-4-hydroxy-5-[(2S)-5-hydroxypentan-2-yl]-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2-one

(3aS,7aR)-4-hydroxy-5-[(2S)-5-hydroxypentan-2-yl]-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2-one

Cat. No.: B15144949
M. Wt: 266.33 g/mol
InChI Key: ASZIGQFYGXSPCO-IGFRRRTNSA-N
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Description

(3aS,7aR)-4-hydroxy-5-[(2S)-5-hydroxypentan-2-yl]-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2-one is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methyl, and methylene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,7aR)-4-hydroxy-5-[(2S)-5-hydroxypentan-2-yl]-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2-one involves several steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the benzofuran ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of hydroxyl groups: Hydroxyl groups can be introduced through selective oxidation reactions.

    Addition of the pentanyl group: This step involves the use of a Grignard reagent or similar organometallic reagent to introduce the pentanyl group.

    Methylation and methylenation: These steps involve the use of methylating agents and methylenating agents under controlled conditions to introduce the methyl and methylene groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3aS,7aR)-4-hydroxy-5-[(2S)-5-hydroxypentan-2-yl]-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can lead to the formation of alcohols.

Scientific Research Applications

(3aS,7aR)-4-hydroxy-5-[(2S)-5-hydroxypentan-2-yl]-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2-one has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3aS,7aR)-4-hydroxy-5-[(2S)-5-hydroxypentan-2-yl]-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aS,7aR)-4-hydroxy-5-[(2S)-5-hydroxypentan-2-yl]-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

(3aS,7aR)-4-hydroxy-5-[(2S)-5-hydroxypentan-2-yl]-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2-one

InChI

InChI=1S/C15H22O4/c1-8(5-4-6-16)12-9(2)7-11-13(14(12)17)10(3)15(18)19-11/h8,11,13-14,16-17H,3-7H2,1-2H3/t8-,11+,13+,14?/m0/s1

InChI Key

ASZIGQFYGXSPCO-IGFRRRTNSA-N

Isomeric SMILES

CC1=C(C([C@H]2[C@@H](C1)OC(=O)C2=C)O)[C@@H](C)CCCO

Canonical SMILES

CC1=C(C(C2C(C1)OC(=O)C2=C)O)C(C)CCCO

Origin of Product

United States

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